2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

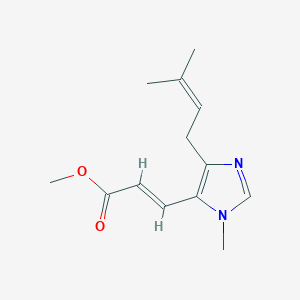

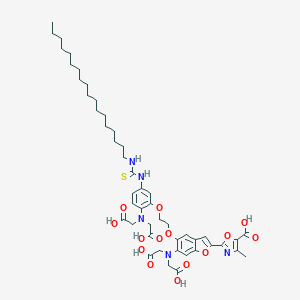

2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium, also known as MTTMA, is a quaternary ammonium salt that has gained significant attention in the scientific community due to its potential applications in various fields. MTTMA is a versatile compound that can be synthesized using various methods, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Mechanism Of Action

2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium is a lipophilic cation that can accumulate in mitochondria due to the negative membrane potential. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be oxidized by complex III of the electron transport chain, leading to the formation of a radical cation that can react with oxygen to form superoxide. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can also inhibit complex I of the electron transport chain, leading to the accumulation of reactive oxygen species and mitochondrial dysfunction.

Biochemical And Physiological Effects

2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been shown to have various biochemical and physiological effects. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can induce mitochondrial depolarization, leading to the release of cytochrome c and activation of apoptosis. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can also induce mitochondrial fragmentation and autophagy. Furthermore, 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neurons.

Advantages And Limitations For Lab Experiments

2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has several advantages for laboratory experiments. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium is a stable compound that can be stored at room temperature for extended periods. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium staining is relatively simple and can be performed in live cells. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has a high signal-to-noise ratio, enabling the detection of subtle changes in mitochondrial function. However, 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has some limitations, including its potential toxicity at high concentrations and its potential interference with other mitochondrial substrates.

Future Directions

2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has several potential future directions in scientific research. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be used as a tool for studying mitochondrial dysfunction in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can also be used as a mitochondrial substrate for developing new therapies that target mitochondrial dysfunction. Furthermore, 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be modified to improve its specificity and reduce its potential toxicity.

Conclusion

2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has several potential future directions in scientific research and can be used as a tool for studying mitochondrial dysfunction in various diseases and developing new therapies that target mitochondrial dysfunction.

Synthesis Methods

2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be synthesized using various methods, including the reaction of 2-acetoxymethylbenzyl chloride with trimethylamine or the reaction of 2-acetoxymethylbenzyl alcohol with trimethylamine and subsequent oxidation with chromium trioxide. The yield of 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be improved by optimizing reaction conditions such as temperature, reaction time, and solvent.

Scientific Research Applications

2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been widely used in scientific research due to its ability to permeate cell membranes and accumulate in mitochondria. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been used as a mitochondrial staining agent in various cell types, including neurons, cardiomyocytes, and cancer cells. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium staining can provide information on mitochondrial function, morphology, and distribution. Furthermore, 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been used as a mitochondrial substrate for measuring mitochondrial respiration and ATP production.

properties

CAS RN |

145832-36-6 |

|---|---|

Product Name |

2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium |

Molecular Formula |

C13H20NO2+ |

Molecular Weight |

349.21 g/mol |

IUPAC Name |

[2-(acetyloxymethyl)phenyl]methyl-trimethylazanium;iodide |

InChI |

InChI=1S/C13H20NO2.HI/c1-11(15)16-10-13-8-6-5-7-12(13)9-14(2,3)4;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

UBZYVWVVDOZXEP-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1=CC=CC=C1C[N+](C)(C)C.[I-] |

Canonical SMILES |

CC(=O)OCC1=CC=CC=C1C[N+](C)(C)C.[I-] |

synonyms |

2-acetoxymethyl-N,N,N-trimethylbenzenemethanaminium 2-acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide 2-AMTMBM |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)

![(1S,9R,10S)-17-(Cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol](/img/structure/B141711.png)

![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)